2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Overview
Description
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid is an organic compound characterized by the presence of a thiadiazolidine ring with a dioxido group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with thiadiazolidine precursors under controlled conditions. The reaction may require specific catalysts and solvents to facilitate the formation of the desired product. Commonly used reagents include sulfur-containing compounds and oxidizing agents to introduce the dioxido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group or other parts of the molecule.
Substitution: The phenylacetic acid moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenylacetic acids.
Scientific Research Applications
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The dioxido group and thiadiazolidine ring may play a crucial role in binding to enzymes or receptors, modulating their activity. The phenylacetic acid moiety can also contribute to the compound’s overall biological effects by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
- 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid
Uniqueness
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid is unique due to the presence of the phenylacetic acid moiety, which distinguishes it from other similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHJNCDLMXRGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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